

n-Butyl Chloroformate (CAS 592-34-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl chloroformate*

Cat. No.: *B051088*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyl chloroformate, with the CAS number 592-34-7, is a significant chemical intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals.^[1] As a chloroformate ester, its reactivity is primarily centered around the acyl chloride functionality, making it a versatile reagent for the introduction of the butoxycarbonyl (Boc) group and for the formation of carbamates, carbonates, and amides. This technical guide provides an in-depth overview of **n-butyl chloroformate**, encompassing its chemical and physical properties, synthesis, key reactions, and applications, with a focus on experimental protocols and safety considerations.

Chemical and Physical Properties

n-Butyl chloroformate is a colorless to light yellow liquid with a pungent odor.^{[1][2]} It is a flammable and corrosive substance that is highly reactive with water and nucleophiles.^{[2][3]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **n-Butyl Chloroformate**

Property	Value	Reference(s)
CAS Number	592-34-7	[4]
Molecular Formula	C5H9ClO2	[5][6]
Molecular Weight	136.58 g/mol	[4]
Appearance	Colorless to light yellow liquid	[1][2]
Odor	Pungent	[5]
Boiling Point	138-142 °C at 760 mmHg	[2][7]
Melting Point	< -70 °C	[7]
Density	1.0513 - 1.074 g/mL at 20-25 °C	[2][8]
Flash Point	25 °C (77 °F)	[2][4]
Solubility	Reacts with water. Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF).	[4][5]
Refractive Index (n20/D)	1.4110 - 1.4150	[9]

Spectroscopic Data

The structural identity of **n-butyl chloroformate** can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of **n-butyl chloroformate** exhibits characteristic signals corresponding to the butyl group protons.

Table 2: ¹H NMR Spectral Data for **n-Butyl Chloroformate** (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference(s)
4.33	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	[7]
1.73	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	[7]
1.45	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	[7]
0.96	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure.

Table 3: ¹³C NMR Spectral Data for n-**Butyl Chloroformate** (in CDCl₃)

Chemical Shift (ppm)	Assignment
151.0	C=O
71.0	-O-CH ₂ -
30.0	-O-CH ₂ -CH ₂ -
18.5	-O-CH ₂ -CH ₂ -CH ₂ -
13.5	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of n-**butyl chloroformate** is characterized by a strong absorption band corresponding to the carbonyl group of the chloroformate.

Table 4: Key IR Absorption Bands for n-**Butyl Chloroformate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1775	Strong	C=O stretch (acid chloride)
~2960	Medium-Strong	C-H stretch (aliphatic)
~1150	Strong	C-O stretch

Synthesis of n-Butyl Chloroformate

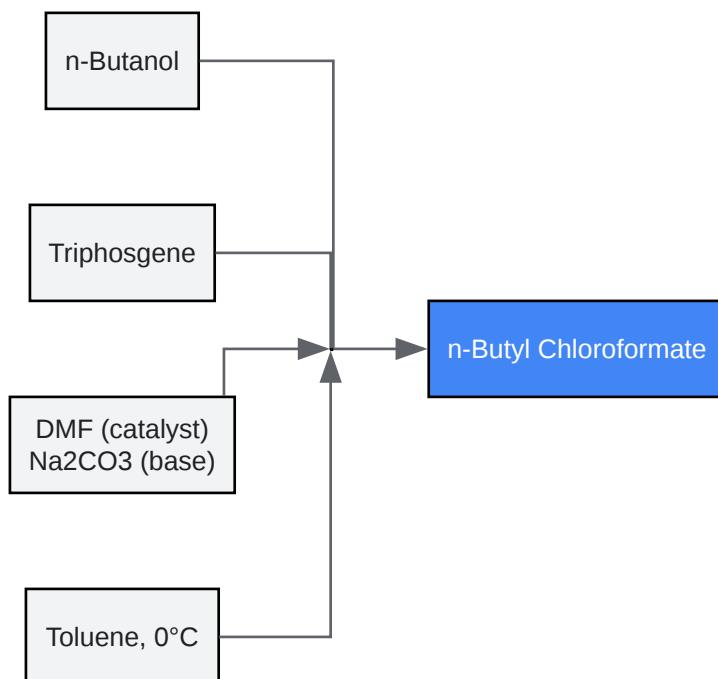
n-Butyl chloroformate is typically synthesized by the reaction of n-butanol with phosgene or a phosgene equivalent, such as triphosgene. The use of triphosgene is generally preferred in a laboratory setting due to its solid form and easier handling compared to gaseous phosgene.

Experimental Protocol: Synthesis from n-Butanol and Triphosgene

This protocol is adapted from a patented process for the preparation of alkyl chloroformates.

[\[10\]](#)

Materials:


- n-Butanol
- Triphosgene
- Sodium carbonate
- Dimethylformamide (DMF, catalyst)
- Toluene
- Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
- Ice bath

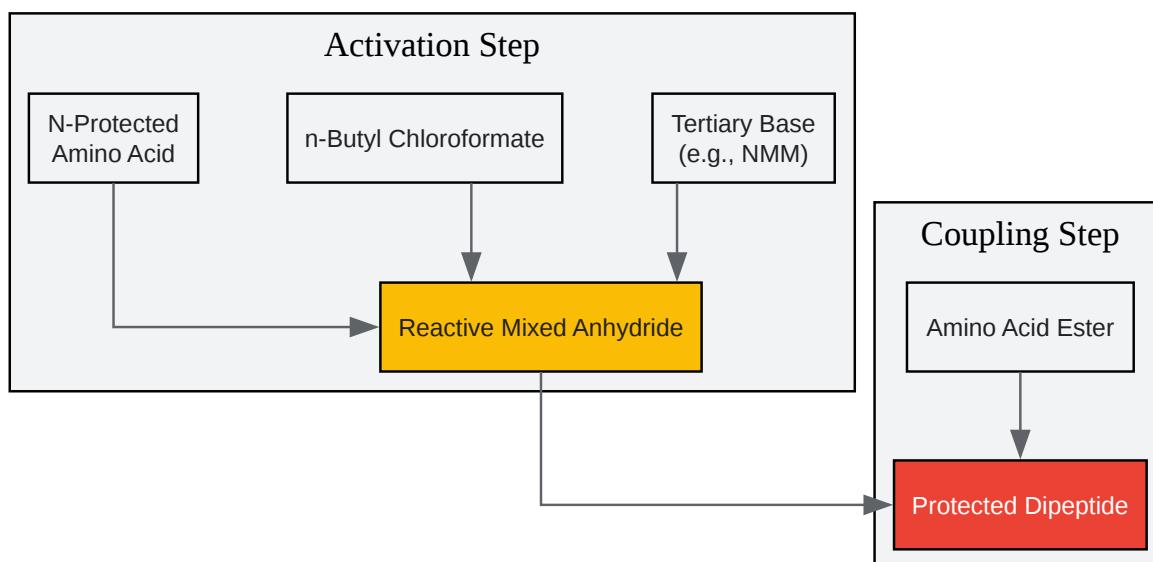
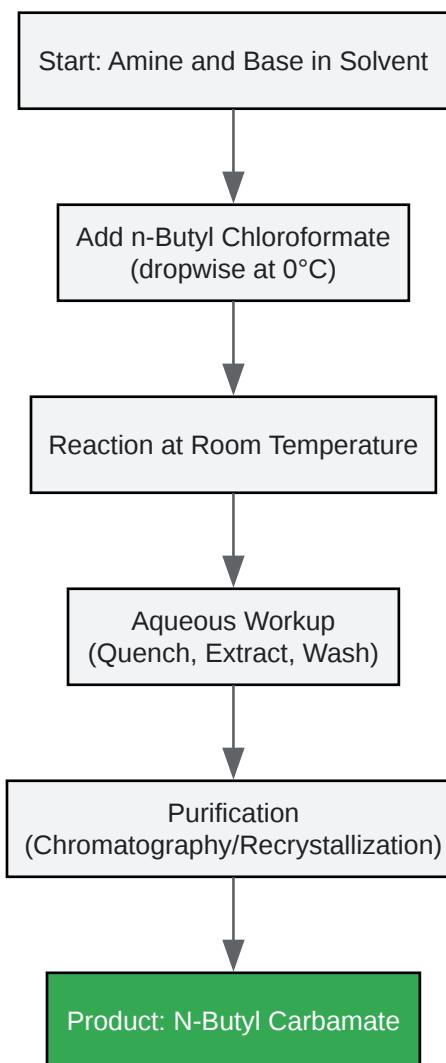
Procedure:

- In a round-bottom flask, a mixture of triphosgene (1.54 g, 5.2 mmol), sodium carbonate (1.02 g, 10 mmol), and dimethylformamide (0.2 g, 0.35 mmol) as a catalyst in toluene (20 ml) is prepared.
- The mixture is cooled to 0 °C using an ice bath and stirred at this temperature for 30 minutes.
- A solution of n-butanol (0.75 g, 10 mmol) in toluene (20 ml) is added slowly over a period of 30 minutes.
- The reaction mixture is stirred at 0 °C for 8 hours.
- Reaction progress can be monitored by gas-liquid chromatography (GLC).
- Upon completion, the solid sodium carbonate is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield **n-butyl chloroformate** as a colorless oil.

Expected Yield: 96%[\[10\]](#)

Logical Relationship: Synthesis of n-Butyl Chloroformate

[Click to download full resolution via product page](#)



Caption: Synthesis of **n-butyl chloroformate** from n-butanol and triphosgene.

Reactivity and Applications in Organic Synthesis

The high reactivity of the chloroformate group makes **n-butyl chloroformate** a valuable reagent for several key transformations in organic synthesis.

Formation of Carbamates

n-Butyl chloroformate reacts readily with primary and secondary amines to form N-butyl carbamates. This reaction is fundamental in the synthesis of pharmaceuticals and agrochemicals, where the carbamate moiety is a common structural feature.^{[5][11]} The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and detailed structure characterization of dextran carbonates [agris.fao.org]
- 3. nbinno.com [nbino.com]
- 4. researchgate.net [researchgate.net]
- 5. Butyl chloroformate(592-34-7) 13C NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Butyl chloroformate(592-34-7) 1H NMR [m.chemicalbook.com]
- 8. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. azooptics.com [azooptics.com]
- 11. compoundchem.com [compoundchem.com]
- To cite this document: BenchChem. [n-Butyl Chloroformate (CAS 592-34-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051088#n-butyl-chloroformate-cas-number-592-34-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com